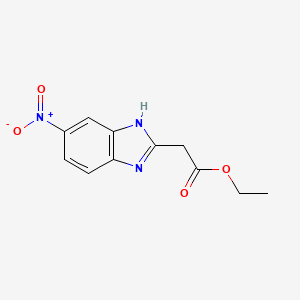

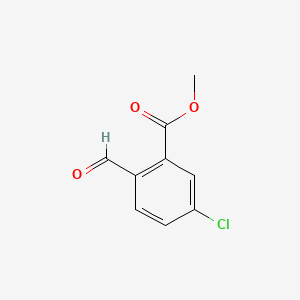

Methyl 5-chloro-2-formylbenzoate

Vue d'ensemble

Description

“Methyl 5-chloro-2-formylbenzoate” is a chemical compound with potential applications in various research fields .

Synthesis Analysis

“Methyl-2-formyl benzoate” is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities . An efficient and green process for the synthesis of “5-methyl-2-nitrobenzoic acid” has been developed, where the key process is the nitration of "methyl 3-methylbenzoate" .

Molecular Structure Analysis

The molecular formula of “5-Chloro-2-formylbenzoate” is CHClO, with an average mass of 183.569 Da and a monoisotopic mass of 182.985443 Da .

Chemical Reactions Analysis

“Methyl-2-formyl benzoate” is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .

Physical And Chemical Properties Analysis

“this compound” is a chemical compound with potential applications in various research fields .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis Processes : Methyl 5-chloro-2-formylbenzoate has been used in various synthesis processes. For instance, it played a role in the development of efficient synthesis methods for compounds like Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, which has applications in treating hyperproliferative disorders, inflammatory disorders, and cancer (Kucerovy et al., 1997).

- Formation of Complex Chemical Structures : It has been utilized in the formation of complex chemical structures, such as in the creation of phthalide-fused indoline derivatives. These compounds have shown potential in metal cation binding, with specific selectivity and sensitivity for certain metal ions like Sn2+ (Wong et al., 2018).

Biological and Medicinal Research

- Antimicrobial Activity : Derivatives of this compound, such as 4-hydroxy-5-formylbenzoic acid, have shown inhibitory activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Piscopo et al., 1984).

- Cancer Research : Some compounds synthesized using this compound have demonstrated potent anticancer properties. For instance, triphenylstannyl 4-((arylimino)methyl)benzoates, derived from this compound, have shown efficacy against certain cancer cells, including human cervical and breast cancer cells, by inducing apoptosis and cell cycle arrest (Basu Baul et al., 2017).

Crystallography and Structural Analysis

- Structural Studies : This compound has been used in studies involving crystallography and structural analysis. Research in this area has provided insights into the molecular structure and interactions of various synthesized compounds (Sapari et al., 2019).

Mécanisme D'action

Target of Action

Methyl 5-chloro-2-formylbenzoate is a complex compound with potential bioactive properties

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . .

Result of Action

It is suggested that the compound may have potential pharmacological activities

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound .

Safety and Hazards

Orientations Futures

“Methyl-2-formyl benzoate” is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities . It is used in the preparation of azolecarboxamide compounds or salts thereof as antagonists of neurotrophic factor receptors . This suggests that “Methyl 5-chloro-2-formylbenzoate” could have similar applications in the future.

Propriétés

IUPAC Name |

methyl 5-chloro-2-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXUFEOUBZHAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598336.png)

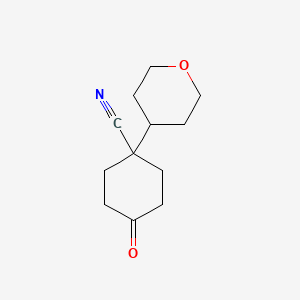

![9-Benzyl-2,9-diazaspiro[5.5]undecane](/img/structure/B598341.png)

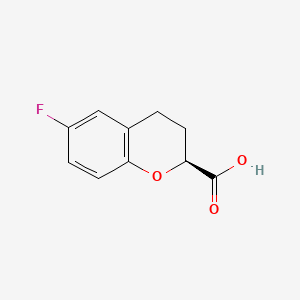

![Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone](/img/structure/B598342.png)